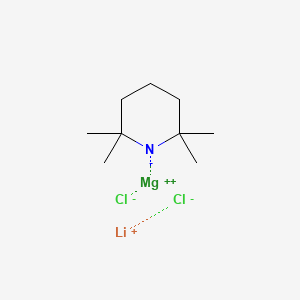

TMPMgCl.LiCl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C9H18Cl2LiMgN |

|---|---|

分子量 |

242.4 g/mol |

IUPAC 名称 |

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride |

InChI |

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 |

InChI 键 |

JHBZAAACZVPPRQ-UHFFFAOYSA-L |

规范 SMILES |

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of TMPMgCl·LiCl Metalation

This guide provides a comprehensive overview of the mechanism, structure, and application of TMPMgCl·LiCl, a highly effective hindered base for the regioselective metalation of aromatic and heteroaromatic compounds. Known as a "Turbo-Hauser base," its unique properties, conferred by the presence of lithium chloride, allow for high reactivity, functional group tolerance, and enhanced solubility.

Core Mechanism of Metalation

The metalation reaction using TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidide) is fundamentally a deprotonation of a C-H bond, forming a magnesium-carbon bond. The exceptional kinetic basicity of this reagent allows for the deprotonation of a wide range of substrates, including those with sensitive functional groups like esters and nitriles, which are often incompatible with organolithium reagents.[1][2]

The mechanism is influenced by several key factors:

-

Active Species Structure : In THF solution, TMPMgCl·LiCl exists predominantly as a monomeric contact ion pair (CIP).[3][4] The high steric hindrance of the TMP ligand prevents the formation of less reactive dimeric or oligomeric aggregates, which are common for other magnesium amides.[3] This monomeric nature is a key contributor to its high reactivity.

-

Role of Lithium Chloride : LiCl is not merely a salt additive; it is integral to the reagent's efficacy. It breaks up aggregates of the magnesium amide, significantly increasing its solubility in ethereal solvents like THF and enhancing its kinetic basicity.[1][5] This prevents slow metalation rates and the need for excess reagent.[5]

-

Complex-Induced Proximity Effect (CIPE) : The regioselectivity of the metalation is often governed by a Complex-Induced Proximity Effect. The bimetallic TMPMgCl·LiCl aggregate can coordinate to a functional group on the substrate, directing the deprotonation to a nearby C-H bond, typically in the ortho position.[3]

Below is a diagram illustrating the proposed general mechanism.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 4. Buy Tmpmgcl | 215863-85-7 [smolecule.com]

- 5. books.rsc.org [books.rsc.org]

A Technical Guide to the Physical and Chemical Properties of TMPMgCl·LiCl

Introduction

2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex, commonly abbreviated as TMPMgCl·LiCl, is a highly versatile and powerful mixed Mg/Li amide base.[1] As a member of the "Turbo-Hauser bases," it exhibits enhanced reactivity and solubility compared to its LiCl-free counterparts, making it an indispensable tool in modern organic synthesis.[1] Its development has provided researchers, particularly those in drug discovery and materials science, with a reagent capable of performing highly selective deprotonations on a wide array of functionalized aromatic and heteroaromatic compounds.[2] This guide offers an in-depth overview of its core properties, chemical reactivity, and the experimental protocols for its preparation and use, providing a critical resource for scientists leveraging this reagent in their work.

Core Physical and Chemical Properties

TMPMgCl·LiCl is typically handled as a solution in tetrahydrofuran (B95107) (THF) or a mixture of THF and toluene.[3] The presence of lithium chloride is critical, as it breaks up the oligomeric aggregates common to magnesium amides, leading to a more soluble and kinetically active monomeric species.[1]

Physical Properties

The physical characteristics of TMPMgCl·LiCl solutions are primarily dictated by the solvent system used.

| Property | Value | Source |

| Appearance | Clear or light turbid liquid; brown to violet in color. | [3] |

| Molecular Formula | C₉H₁₈Cl₂LiMgN | [4][5] |

| Molecular Weight | 242.40 g/mol | [3][5] |

| Density | ~0.96 - 0.97 g/mL at 23-25 °C | [3][6] |

| Flash Point | -15 °C to -21.2 °C (solvent dependent) | [3][6] |

| Boiling Point | ~66 °C (THF) | [3] |

| Solubility | Highly soluble in THF (~1.0 - 1.4 M); reacts violently with water. | [2][4] |

Chemical and Safety Information

| Property | Value | Source |

| CAS Number | 898838-07-8 | [4][5] |

| Class | Turbo-Hauser Base; Mixed Mg/Li Amide | [1][7] |

| Basicity | Strong, non-nucleophilic, kinetically enhanced base. | [1] |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [4][6] |

| Stability | Can be stored for over 6 months under nitrogen without significant loss of efficiency.[8] Thermal decomposition may occur above 20°C. | [3] |

Chemical Reactivity and Applications

The primary utility of TMPMgCl·LiCl lies in its ability to act as a highly regioselective base for the deprotonation (magnesiation) of aromatic and heteroaromatic substrates. Its steric bulk and the presence of LiCl contribute to its exceptional functional group tolerance, a significant advantage over traditional organolithium reagents.[8][9]

Key Advantages:

-

High Functional Group Tolerance: It is compatible with sensitive functionalities such as esters, nitriles, ketones, and Boc-protecting groups.[2][8][9]

-

Enhanced Reactivity: The LiCl additive increases the kinetic basicity, allowing for metalations that are sluggish or do not occur with conventional Grignard reagents or lithium amides.[10]

-

Excellent Regioselectivity: The steric hindrance of the TMP group allows for precise deprotonation at the most acidic, sterically accessible position.[7]

-

Milder Reaction Conditions: Reactions can often be performed at more convenient temperatures (e.g., -20 °C to 25 °C) compared to the cryogenic conditions required for many organolithium bases.[10]

-

Suppression of Side Reactions: It avoids undesired pathways such as Chichibabin reactions, which can be problematic with other strong bases.

Applications in Synthesis: TMPMgCl·LiCl is a cornerstone reagent for the synthesis of complex, highly functionalized molecules. After magnesiation, the resulting organomagnesium intermediate can be trapped with a wide variety of electrophiles, including iodinating agents, aldehydes, and acyl chlorides, or used in transition metal-catalyzed cross-coupling reactions.[8] This has found extensive application in the synthesis of pharmaceutical intermediates and natural products.[7][10][11]

Experimental Protocols

All procedures involving TMPMgCl·LiCl must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8][12]

Protocol 1: Preparation of TMPMgCl·LiCl (0.95 M in THF)

This protocol is adapted from a procedure published in Organic Syntheses.[8]

Materials:

-

i-PrMgCl·LiCl (1.2 M in THF, 792 mL, 950 mmol)

-

2,2,6,6-Tetramethylpiperidine (B32323) (141.3 g, 1.00 mol)

-

Anhydrous THF

Equipment:

-

1-L oven-dried Schlenk flask with a magnetic stir bar

-

Nitrogen/Argon line

-

Syringes

Procedure:

-

Charge the dried and nitrogen-flushed Schlenk flask with i-PrMgCl·LiCl solution (792 mL).

-

While stirring, add 2,2,6,6-tetramethylpiperidine dropwise via syringe over 5 minutes.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by quenching aliquots with an electrophile (e.g., benzaldehyde) and analyzing via GC-MS.[8]

-

The final solution can be stored under a nitrogen atmosphere for several months.[8] The concentration is typically determined by titration.[3]

References

- 1. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 2. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. albemarle.com [albemarle.com]

- 4. americanelements.com [americanelements.com]

- 5. Lithium magnesium chloride 2,2,6,6-tetramethylpiperidin-1-ide (1/1/2/1) | C9H18Cl2LiMgN | CID 23690313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex 1.0M tetrahydrofuran/toluene 898838-07-8 [sigmaaldrich.com]

- 7. Buy Tmpmgcl | 215863-85-7 [smolecule.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

The Structure of TMPMgCl·LiCl in Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The organometallic reagent 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride (TMPMgCl·LiCl), often referred to as a "turbo" Hauser base, is a highly valuable tool in modern organic synthesis. Its exceptional reactivity and selectivity in the magnesiation of a wide range of aromatic and heteroaromatic substrates have made it indispensable for the construction of complex molecules in pharmaceutical and materials science research.[1] A thorough understanding of its structure in solution is paramount to comprehending its reactivity and optimizing its application. This technical guide provides an in-depth analysis of the structure of TMPMgCl·LiCl in its most common solvent, tetrahydrofuran (B95107) (THF), based on key experimental and computational studies.

Core Findings: A Monomeric Species in Solution

The central finding from extensive research is that TMPMgCl·LiCl exists predominantly as a monomeric species in THF solution.[1] This is in contrast to other related Hauser bases, such as iPr₂NMgCl·LiCl, which can form dimers and other aggregates in solution. The sterically demanding 2,2,6,6-tetramethylpiperidyl (TMP) ligand effectively prevents self-association, leading to a well-defined, highly reactive monomeric complex.

The proposed structure involves a central magnesium atom coordinated by the TMP anion and a chloride ion. The lithium chloride is not merely a salt additive but is intimately involved in the complex, coordinating to the magnesium-bound chloride. The THF solvent molecules play a crucial role in stabilizing the complex by coordinating to the metal centers.

Quantitative Structural Data

The precise determination of the solution-state structure of organometallic reagents is challenging due to their fluxional nature. Diffusion-Ordered Spectroscopy (DOSY) NMR has emerged as a powerful non-invasive technique to probe the size and aggregation of species in solution. By measuring the diffusion coefficient of a molecule, its hydrodynamic radius and, consequently, its effective molecular weight in solution can be determined.

The key experimental work by Neufeld and Stalke utilized a specialized DOSY NMR method employing an external calibration curve (ECC) to accurately determine the molecular weight of TMPMgCl·LiCl in [D₈]THF.

| Parameter | Experimental Value | Calculated Value (monomer) | Conclusion |

| Diffusion Coefficient (D) | 8.02 x 10⁻¹⁰ m²s⁻¹ | - | - |

| Hydrodynamic Radius (r_H) | 4.65 Å | - | - |

| Molecular Weight (MW) | 280 g/mol | 242.4 g/mol ( unsolvated) | Monomeric, likely solvated by THF |

Table 1: Experimentally determined structural parameters for TMPMgCl·LiCl in [D₈]THF at 298 K.

The experimentally determined molecular weight of 280 g/mol is in close agreement with the theoretical molecular weight of a monomeric TMPMgCl·LiCl unit (242.4 g/mol ) that is coordinated by one to two THF molecules (MW of THF = 72.1 g/mol ). This provides strong evidence against the formation of dimers or higher-order aggregates in THF solution.

While a definitive solid-state crystal structure of a THF-solvated TMPMgCl·LiCl monomer has not been reported, computational studies using Density Functional Theory (DFT) can provide valuable insights into the likely geometry, bond lengths, and bond angles of the complex.

| Bond/Angle | Predicted Value |

| Mg-N | ~2.0 Å |

| Mg-Cl (bridging) | ~2.4 Å |

| Li-Cl (bridging) | ~2.3 Å |

| Mg-O (THF) | ~2.1 Å |

| Li-O (THF) | ~1.9 Å |

| N-Mg-Cl | ~120° |

| Mg-Cl-Li | ~90° |

Table 2: Representative predicted bond lengths and angles for a THF-solvated TMPMgCl·LiCl monomer from DFT calculations.

Experimental Protocols

The determination of the solution-state structure of TMPMgCl·LiCl relies heavily on specialized NMR techniques. The following provides a detailed overview of the key experimental methodology.

Diffusion-Ordered Spectroscopy (DOSY) NMR with External Calibration Curve (ECC)

Objective: To determine the diffusion coefficient and, subsequently, the hydrodynamic radius and molecular weight of TMPMgCl·LiCl in THF solution to ascertain its aggregation state.

Methodology:

-

Sample Preparation:

-

A solution of TMPMgCl·LiCl in [D₈]THF (typically 0.1 M) is prepared under an inert atmosphere (e.g., argon or nitrogen) in a sealed NMR tube.

-

An internal standard with a known diffusion coefficient and molecular weight (e.g., 1,3,5-tri-tert-butylbenzene) is added to the sample.

-

-

NMR Data Acquisition:

-

DOSY NMR experiments are performed on a high-field NMR spectrometer equipped with a pulsed-field gradient unit.

-

A stimulated echo sequence with bipolar gradients is typically employed to minimize artifacts from convection and eddy currents.

-

The experiment is conducted at a constant, precisely controlled temperature (e.g., 298 K).

-

A series of ¹H NMR spectra are acquired with increasing gradient strength.

-

-

Data Processing and Analysis:

-

The signal attenuation for each proton resonance is plotted against the square of the gradient strength.

-

The diffusion coefficient (D) is extracted by fitting the data to the Stejskal-Tanner equation.

-

The diffusion coefficient of the analyte is normalized to that of the internal standard.

-

An external calibration curve, previously constructed using a series of compounds with known molecular weights and shapes in the same solvent and at the same temperature, is used to relate the normalized diffusion coefficient to the molecular weight.

-

Visualizations

Logical Relationship of TMPMgCl·LiCl Formation and Solution Structure

Caption: Formation of the monomeric TMPMgCl·LiCl complex in THF.

Experimental Workflow for DOSY NMR Analysis

Caption: Workflow for determining the solution structure via DOSY NMR.

Conclusion

The combination of advanced DOSY NMR techniques and computational modeling has provided a clear and consistent picture of the structure of TMPMgCl·LiCl in THF solution. The sterically bulky TMP ligand ensures that the reagent exists as a well-defined, monomeric species, which is crucial for its high reactivity and predictable selectivity. This fundamental understanding of the solution-state structure is essential for the rational design of new synthetic methodologies and the optimization of existing processes in the fields of pharmaceutical development and materials science. Researchers utilizing this powerful reagent can be confident in its monomeric nature in THF, allowing for more precise control over stoichiometric calculations and reaction kinetics.

References

An In-Depth Technical Guide to the Hauser Base TMPMgCl·LiCl: A Core Reagent for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Hauser base, 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl), has emerged as a powerhouse in contemporary organic synthesis. Its remarkable ability to effectuate regioselective metalation of a wide array of aromatic and heteroaromatic compounds, coupled with its high functional group tolerance, has positioned it as an indispensable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core properties, including detailed experimental protocols, quantitative data on its applications, and visualizations of its structure and reaction mechanisms.

Core Concepts and Advantages

TMPMgCl·LiCl, a member of the "Turbo-Grignard" family, offers significant advantages over traditional strong bases like organolithium reagents. The presence of lithium chloride is crucial, as it breaks down oligomeric aggregates of the magnesium amide, leading to a highly soluble and kinetically more active monomeric species in ethereal solvents like tetrahydrofuran (B95107) (THF).[1][2] This enhanced reactivity allows for deprotonations to occur under milder conditions and with greater efficiency.[1][2]

Key advantages include:

-

High Regioselectivity: Enables the specific deprotonation of aromatic and heteroaromatic rings at positions that might be inaccessible with other reagents.[1][2]

-

Excellent Functional Group Tolerance: Compatible with a wide range of sensitive functional groups, such as esters, nitriles, and halides, thus minimizing the need for protecting group strategies.[2][3]

-

Enhanced Solubility and Reactivity: The LiCl adduct ensures high solubility and kinetic basicity in THF.[1][2][3]

-

Milder Reaction Conditions: Often effective at or above 0°C, avoiding the cryogenic temperatures typically required for organolithium chemistry.[3]

-

Reduced Side Reactions: Its lower nucleophilicity compared to organolithiums minimizes undesired addition reactions, such as Chichibabin-type side reactions with heteroaromatic substrates.[2]

Structure of TMPMgCl·LiCl

In solution, TMPMgCl·LiCl exists as a monomeric species. The sterically demanding 2,2,6,6-tetramethylpiperidyl (TMP) ligand and the coordination of lithium chloride prevent the formation of higher-order aggregates. This monomeric nature is believed to be a key factor in its heightened reactivity.

Caption: Structure of the TMPMgCl·LiCl monomer in solution.

Experimental Protocols

Preparation of TMPMgCl·LiCl

The following protocol is a standardized procedure for the preparation of a solution of TMPMgCl·LiCl in THF.

Materials:

-

Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) solution in THF

-

Anhydrous THF

-

Anhydrous benzoic acid (for titration)

-

4-(Phenylazo)diphenylamine (B85614) (indicator)

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add the iPrMgCl·LiCl solution in THF.

-

Slowly add 2,2,6,6-tetramethylpiperidine (TMPH) to the stirred solution at room temperature.

-

Stir the resulting mixture at room temperature for 24-48 hours. The reaction is complete when gas evolution (propane) ceases.

-

The concentration of the resulting TMPMgCl·LiCl solution can be determined by titration against anhydrous benzoic acid using 4-(phenylazo)diphenylamine as an indicator. The endpoint is indicated by a color change from orange to persistent red-violet.

General Procedure for Regioselective Metalation and Functionalization

This protocol outlines the general workflow for using TMPMgCl·LiCl to functionalize an aromatic or heteroaromatic substrate.

Caption: General workflow for metalation-functionalization.

Procedure:

-

Dissolve the aromatic or heteroaromatic substrate in anhydrous THF in a dry, nitrogen-flushed Schlenk flask.

-

Cool the solution to the desired temperature (typically between -78°C and room temperature).

-

Slowly add the solution of TMPMgCl·LiCl to the stirred solution of the substrate.

-

Allow the reaction to stir for the specified time to ensure complete deprotonation.

-

Add the desired electrophile to the solution of the magnesiated intermediate.

-

After the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent, dry the organic layer, and purify the product by standard methods (e.g., column chromatography).

Quantitative Data: Regioselective Metalation of Heterocycles

TMPMgCl·LiCl has been successfully employed for the regioselective functionalization of a vast number of heterocyclic systems. The following table summarizes representative examples.

| Substrate | Reaction Conditions | Electrophile | Product | Yield (%) | Reference |

| 2-Phenylpyridine | 55°C, THF | I2 | 2-(2-Iodophenyl)pyridine | High Yield | [1] |

| 3-Fluoropyridine (B146971) | 25°C, 2h | 4-Iodoanisole | 3-Fluoro-2-(4-methoxyphenyl)pyridine | 75 | [4] |

| 2,6-Dichloropyridine | 25°C | p-Anisaldehyde | (2,6-Dichloropyridin-4-yl)(4-methoxyphenyl)methanol | 92 | [4] |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 25°C | Acylation | Tetrasubstituted Pyrimidine | - | [4] |

| Pyrazolo[1,5-a]pyridine | - | 4-Chlorobenzoyl chloride | 7-(4-Chlorobenzoyl)pyrazolo[1,5-a]pyridine | 70 | [4] |

| 4-Cyanopyridine (with BF3·OEt2) | -78°C | Allyl bromide | 2-Allyl-3-bromo-4-cyanopyridine | 65 | [4] |

| 2,5-Dichlorothiophene | - | Various | 3-Functionalized-2,5-dichlorothiophene | - | [2] |

| Pyrimidine | Inverse addition | I2 | Iodinated Pyrimidine | - | [2] |

Reaction Mechanisms and Regioselectivity

The regioselectivity of deprotonation with TMPMgCl·LiCl is often directed by the most acidic proton or by a directing group on the substrate. The base can coordinate to a Lewis basic site (e.g., a nitrogen atom or a functional group), leading to deprotonation at an adjacent position through a complex-induced proximity effect (CIPE).

Caption: Mechanism of directed ortho-metalation.

Control of Regioselectivity with Lewis Acids

A fascinating aspect of TMPMgCl·LiCl chemistry is the ability to alter the regioselectivity of metalation by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). In the case of substituted pyridines, the Lewis acid can coordinate to the pyridine (B92270) nitrogen, rendering the protons at different positions more acidic and sterically shielding certain sites, thereby directing the Hauser base to deprotonate at an alternative position.

Caption: Influence of Lewis acid on regioselectivity.

For instance, the metalation of 3-fluoropyridine with TMPMgCl·LiCl alone leads to functionalization at the C2 position. However, in the presence of BF₃·OEt₂, the reaction proceeds at the C4 position.[4] This switchable regioselectivity provides powerful strategic advantages in the synthesis of complex pyridine derivatives.

Conclusion

The Hauser base TMPMgCl·LiCl is a highly valuable and versatile reagent in modern organic chemistry. Its unique combination of high reactivity, selectivity, and functional group tolerance makes it a superior choice for the challenging deprotonation and subsequent functionalization of a wide range of aromatic and heteroaromatic systems. The principles and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for understanding and effectively applying this powerful synthetic tool in their own research endeavors.

References

TMPMgCl·LiCl as a non-nucleophilic strong base

Visualizing the Chemistry of TMPMgCl·LiCl

Applications in Regioselective Metalation

TMPMgCl·LiCl is exceptionally effective for the deprotonation of a wide range of aromatic and heteroaromatic compounds, demonstrating remarkable functional group tolerance. It can deprotonate substrates containing sensitive functionalities such as esters, nitriles, and even ketones without undergoing nucleophilic addition.

General Experimental Protocol for Deprotonation and Electrophilic Quench

Materials:

-

A solution of TMPMgCl·LiCl in THF.

-

The aromatic or heteroaromatic substrate.

-

An appropriate electrophile.

-

Anhydrous THF.

-

Saturated aqueous NH₄Cl solution.

-

Organic solvent for extraction (e.g., diethyl ether).

Procedure:

-

In a dry and argon-flushed Schlenk flask, dissolve the substrate in anhydrous THF.

-

Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature).

-

Slowly add the TMPMgCl·LiCl solution (typically 1.1-1.5 equivalents) to the substrate solution.

-

Stir the reaction mixture for a specified time (ranging from minutes to hours) to ensure complete deprotonation.

-

Add the electrophile to the reaction mixture and continue stirring until the reaction is complete.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography.

Regioselective Metalation of Pyridines and Pyrimidines

TMPMgCl·LiCl allows for the regioselective functionalization of various substituted pyridines and pyrimidines. The following table summarizes some examples.

Table 2: Regioselective Metalation of Pyridines and Pyrimidines with TMPMgCl·LiCl

| Substrate | Metalation Conditions | Electrophile | Product | Yield (%) |

| 3-Bromopyridine | 0 °C, 1 min (flow) | DMF | 3-Bromo-4-formylpyridine | 82 |

| 3-Bromopyridine | 0 °C, 1 min (flow) | 4-Chlorobenzaldehyde | 3-Bromo-4-(4-chlorophenyl)(hydroxy)methylpyridine | 85 |

| 2,3-Dichloropyridine | 0 °C, 1 min (flow) | DMF | 2,3-Dichloro-6-formylpyridine | 73 |

| 2,5-Dichloropyridine | 25 °C, 1 min (flow) | 4-Chlorobenzaldehyde | 2,5-Dichloro-6-(4-chlorophenyl)(hydroxy)methylpyridine | 62 |

| 2,6-Dichloropyridine | 25 °C, 2 min (flow) | DMF | 2,6-Dichloro-4-formylpyridine | 72 |

| 3-Fluoropyridine (B146971) | - | Aryl iodide | 2-Aryl-3-fluoropyridine | - |

| 4,6-Dimethoxypyrimidine | - | I₂ | 4,6-Dimethoxy-5-iodopyrimidine | - |

Yields are for isolated products. Data sourced from continuous flow experiments.

Regioselective Metalation of Five-Membered Heterocycles

TMPMgCl·LiCl is also highly effective for the deprotonation of five-membered heterocycles like thiophenes and thiazoles.

Table 3: Regioselective Metalation of Five-Membered Heterocycles with TMPMgCl·LiCl

| Substrate | Metalation Conditions | Electrophile | Product | Yield (%) |

| 2-Chlorothiophene | 50 °C, 27 min (flow) | 4-Iodoanisole | 2-Chloro-5-(4-methoxyphenyl)thiophene | 87 |

| 2,5-Dichlorothiophene | 25 °C, 3 min (flow) | DMF | 2,5-Dichloro-3-formylthiophene | 72 |

| 2,5-Dichlorothiophene | 25 °C, 3 min (flow) | 4-Chlorobenzaldehyde | 2,5-Dichloro-3-(4-chlorophenyl)(hydroxy)methylthiophene | 88 |

| 2-Bromothiazole | 25 °C, 1 min (flow) | Allyl bromide | 2-Bromo-5-allylthiazole | 90 |

| Thiophene-2-carboxylic acid ethyl ester | -20 °C, 2 min (flow) | DMF | 5-Formylthiophene-2-carboxylic acid ethyl ester | 60 |

Yields are for isolated products. Data sourced from continuous flow experiments.

Control of Regioselectivity

A key advantage of using TMPMgCl·LiCl and related reagents is the ability to control the regioselectivity of the metalation, sometimes by simply altering the reaction conditions or the base used. For instance, the metalation of 3-fluoropyridine with TMPMgCl·LiCl typically occurs at the C2 position. However, pre-complexation with a Lewis acid like BF₃·OEt₂ can direct the metalation to the C4 position.

Conclusion

TMPMgCl·LiCl has established itself as a powerful and practical non-nucleophilic strong base for the regioselective deprotonation of a vast range of aromatic and heteroaromatic compounds. Its high functional group tolerance, excellent reactivity, and solubility make it a superior alternative to many traditional strong bases. The ability to perform these reactions under mild conditions, and even in continuous flow systems, further enhances its utility in modern organic synthesis, including applications in the development of pharmaceuticals and other complex organic molecules. The detailed protocols and tabulated data provided in this guide serve as a valuable resource for chemists seeking to employ this versatile reagent in their research and development endeavors.

The Structural Elucidation and Bonding Characteristics of TMPMgCl·LiCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPMgCl·LiCl, a member of the "Turbo-Hauser" base family, has emerged as a pivotal reagent in modern organic synthesis. Its exceptional reactivity, high solubility in ethereal solvents, and remarkable functional group tolerance have made it an indispensable tool for the regioselective metalation of a wide array of aromatic and heteroaromatic substrates. This technical guide provides an in-depth analysis of the Lewis structure, bonding, and experimental protocols associated with TMPMgCl·LiCl, offering valuable insights for its effective application in research and development.

Lewis Structure and Bonding

The structure of TMPMgCl·LiCl is best understood as a complex in which lithium chloride is coordinated to the magnesium amide. While the unsolvated species is often represented for simplicity, in coordinating solvents such as tetrahydrofuran (B95107) (THF), the metallic centers are typically solvated. X-ray crystallographic analysis of a closely related THF-solvated complex, [(THF)₂Li(µ-Cl)₂Mg(THF)TMP], reveals key structural features that provide insight into the bonding of TMPMgCl·LiCl.

The magnesium atom is coordinated to the nitrogen of the 2,2,6,6-tetramethylpiperidide (TMP) ligand, a THF molecule, and two bridging chloride ions. The lithium atom is coordinated to two THF molecules and the same two bridging chloride ions. This arrangement results in a central four-membered ring composed of two bridging chlorides, the magnesium atom, and the lithium atom. The coordination geometry around the magnesium atom is distorted tetrahedral.

A simplified Lewis structure representation of the core of the complex is depicted below. It is important to note that this is a representation of the fundamental connectivity and does not fully capture the three-dimensional arrangement and ionic character of the bonds.

Caption: Simplified Lewis structure of the TMPMgCl·LiCl core.

Tabulated Crystallographic Data

The following tables summarize the key bond lengths and angles determined from the X-ray crystal structure of [(THF)₂Li(µ-Cl)₂Mg(THF)TMP].

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| Mg1–N1 | 1.981(2) |

| Mg1–O1 | 2.026(2) |

| Mg1–Cl1 | 2.4000(11) |

| Mg1–Cl2 | 2.4042(11) |

| Li1–O2 | 1.933(5) |

| Li1–O3 | 1.934(5) |

| Li1–Cl1 | 2.378(4) |

| Li1–Cl2 | 2.385(4) |

Table 2: Selected Bond Angles

| Angle | Degree (°) |

| N1–Mg1–O1 | 110.86(9) |

| N1–Mg1–Cl1 | 122.47(7) |

| N1–Mg1–Cl2 | 126.74(7) |

| O1–Mg1–Cl1 | 100.82(7) |

| O1–Mg1–Cl2 | 97.98(7) |

| Cl1–Mg1–Cl2 | 92.84(4) |

| O2–Li1–O3 | 113.9(3) |

| O2–Li1–Cl1 | 108.4(2) |

| O3–Li1–Cl1 | 114.7(2) |

| O2–Li1–Cl2 | 109.2(2) |

| O3–Li1–Cl2 | 114.1(3) |

| Cl1–Li1–Cl2 | 94.88(17) |

| Li1–Cl1–Mg1 | 84.29(12) |

| Li1–Cl2–Mg1 | 84.12(12) |

Experimental Protocols

Synthesis of TMPMgCl·LiCl

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and independently tested synthetic methods.[1]

Reaction Scheme:

Materials:

-

iPrMgCl·LiCl solution in THF (1.2 M)

-

2,2,6,6-Tetramethylpiperidine (TMP-H)

-

Anhydrous THF

Procedure:

-

A dry, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar is charged with iPrMgCl·LiCl solution in THF (e.g., 792 mL, 1.2 M, 950 mmol).

-

2,2,6,6-Tetramethylpiperidine (e.g., 141.3 g, 1.00 mol) is added dropwise to the Grignard solution over 5 minutes via syringe.

-

The reaction mixture is stirred at room temperature until gas evolution (propane) ceases, which typically takes 24-48 hours.

-

The concentration of the resulting TMPMgCl·LiCl solution can be determined by titration prior to use.

Safety Precautions: This reaction should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques. The reagents are flammable and moisture-sensitive. Appropriate personal protective equipment should be worn.

NMR Spectroscopic Characterization

The following NMR data corresponds to the THF-solvated complex [(THF)₂Li(µ-Cl)₂Mg(THF)TMP] in d₈-THF at 293 K.

Table 3: NMR Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.61 | m | CH₂-O (THF) |

| 1.76 | m | CH₂ (THF) | |

| 1.57 | m | γ-CH₂ (TMP) | |

| 1.17 | m | β-CH₂ (TMP) | |

| 1.16 | s | CH₃ (TMP) | |

| ¹³C{¹H} NMR | 68.5 | CH₂-O (THF) | |

| 52.3 | α-C (TMP) | ||

| 43.0 | β-CH₂ (TMP) | ||

| 36.2 | CH₃ (TMP) | ||

| 26.6 | CH₂ (THF) | ||

| 21.0 | γ-CH₂ (TMP) | ||

| ⁷Li NMR | 0.29 (referenced to LiCl in D₂O) |

Application in Synthesis: Metalation of Pyridine (B92270)

A primary application of TMPMgCl·LiCl is the regioselective deprotonation of aromatic and heteroaromatic compounds. The following diagram illustrates the workflow for the metalation of pyridine.

Caption: Workflow for the metalation of pyridine using TMPMgCl·LiCl.

Conclusion

TMPMgCl·LiCl is a powerful and versatile reagent with well-defined structural features that contribute to its unique reactivity. The coordination of LiCl to the magnesium amide enhances its solubility and basicity, facilitating efficient deprotonation of a wide range of substrates. The provided experimental protocols and structural data offer a solid foundation for the successful application of this reagent in complex organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.

References

The Evolution of Turbo-Hauser Bases: A Technical Guide to Enhanced Reactivity and Selectivity in Organic Synthesis

For Immediate Release

A comprehensive technical guide detailing the historical development, mechanistic insights, and experimental protocols of Turbo-Hauser bases has been compiled for researchers, scientists, and professionals in drug development. This guide elucidates the critical advancements from traditional Hauser bases to their more potent "turbo" counterparts, offering a valuable resource for leveraging these reagents in the synthesis of complex molecules.

Turbo-Hauser bases, chemically defined as amido magnesium halides containing stoichiometric amounts of lithium chloride (R₂NMgCl·LiCl), represent a significant leap forward in non-nucleophilic base chemistry.[1][2] Their development has addressed key limitations of their predecessors, providing synthetic chemists with powerful tools for the regioselective metalation of sensitive aromatic and heteroaromatic substrates.

From Hauser's Foundation to Knochel's "Turbo" Innovation: A Historical Perspective

The story of Turbo-Hauser bases begins with the pioneering work of Charles R. Hauser in 1947, who first described magnesium amide bases, now known as Hauser bases (R₂NMgX).[3] These reagents offered an advantage over highly reactive organolithium compounds, demonstrating greater functional group tolerance and chemoselectivity due to the more covalent nature of the magnesium-ligand bond.[3] This allowed for reactions to be conducted at more practical temperatures, such as room temperature, in contrast to the often cryogenic conditions required for organolithium reagents.[3]

However, a significant drawback of traditional Hauser bases was their poor solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF).[3] This poor solubility led to slow reaction rates and necessitated the use of a large excess of the base, complicating the subsequent functionalization with electrophiles.[3]

The breakthrough came in 2006 when the research group led by Paul Knochel introduced the addition of stoichiometric amounts of lithium chloride (LiCl) to the Hauser base formulation.[4] This innovation gave rise to what are now known as Turbo-Hauser bases or Knochel-Hauser bases .[5] The inclusion of LiCl dramatically enhances the solubility and kinetic basicity of the magnesium amides.[1][2][3] This "turbo" effect is attributed to the ability of LiCl to break down the dimeric or oligomeric aggregates of the Hauser bases in solution, leading to more reactive monomeric species.

Enhanced Performance: A Quantitative Comparison

The practical advantages of Turbo-Hauser bases over their LiCl-free ancestors are evident in their reactivity and efficiency. The addition of LiCl results in a significant rate enhancement and often a higher yield in deprotonation reactions.

| Reagent | Substrate | Equivalents of Base | Reaction Time | Temperature | Outcome |

| iPr₂NMgBr (Hauser Base) | Carboxamides | ~10 | Slow | Room Temp. | Selective Magnesiation |

| iPr₂NMgCl·LiCl (Turbo-Hauser Base) | Isoquinoline | 2 | 12 h | Room Temp. | Comparable Metalation |

| TMPMgCl·LiCl (Turbo-Hauser Base) | Isoquinoline | 1.1 | 2 h | Room Temp. | Comparable Metalation |

| iPr₂NMgCl·LiCl (Turbo-Hauser Base) | Ethyl-3-chlorobenzoate | N/A | N/A | N/A | Addition-Elimination |

| TMPMgCl·LiCl (Turbo-Hauser Base) | Ethyl-3-chlorobenzoate | N/A | N/A | N/A | Metalation at C2 |

This table summarizes comparative data points mentioned in the literature, highlighting the improved efficiency of Turbo-Hauser bases.[1][3]

Experimental Protocols

Preparation of a Common Turbo-Hauser Base (TMPMgCl·LiCl)

The preparation of Turbo-Hauser bases is straightforward and can be achieved through two primary methods.[1]

Method 1: From a Grignard Reagent

This is the most common method. A secondary amine is treated with a Grignard reagent in the presence of lithium chloride.

-

Reactants: 2,2,6,6-Tetramethylpiperidine (TMPH), Isopropylmagnesium chloride (iPrMgCl), Lithium chloride (LiCl).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Anhydrous LiCl is dissolved in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled, and iPrMgCl (as a solution in THF) is added.

-

TMPH is then added dropwise to the solution.

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a set period to ensure complete formation of the TMPMgCl·LiCl reagent.

-

Method 2: From a Lithium Amide

Alternatively, a pre-formed lithium amide can be treated with magnesium chloride.

-

Reactants: Lithium 2,2,6,6-tetramethylpiperidide (TMPLi), Magnesium chloride (MgCl₂).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Anhydrous MgCl₂ is suspended in anhydrous THF under an inert atmosphere.

-

A solution of TMPLi in THF is added to the MgCl₂ suspension.

-

The mixture is stirred until the formation of the soluble TMPMgCl·LiCl complex is complete.

-

Caption: Workflow for Turbo-Hauser Base Synthesis and Application.

Mechanism of Action and Structural Insights

The enhanced reactivity of Turbo-Hauser bases is intrinsically linked to their solution-state structure. While traditional Hauser bases like iPr₂NMgCl exist in complex Schlenk equilibria, forming less reactive dimeric and homoleptic species, the addition of LiCl shifts these equilibria.[4][6] LiCl is believed to break up the halide and amido bridges in the dimeric structures, favoring the formation of more soluble and kinetically more basic monomeric species.[4]

Advanced analytical techniques, particularly Diffusion-Ordered Spectroscopy (DOSY) NMR, have been instrumental in elucidating the complex solution structures of both Hauser and Turbo-Hauser bases.[6] These studies have confirmed that at room temperature and in high concentrations, species like dimeric [iPr₂NMgCl·LiCl]₂ can remain intact in solution.[1][2] The steric bulk of the amide ligand also plays a crucial role; for instance, the highly hindered TMP-based Turbo-Hauser base (TMPMgCl·LiCl) crystallizes as a monomer, a structure that is largely retained in THF solution.[1][2]

Caption: LiCl shifts equilibrium towards reactive monomers.

The development of Turbo-Hauser bases marks a pivotal advancement in synthetic organic chemistry. By addressing the solubility and reactivity issues of traditional Hauser bases, these reagents have expanded the scope of directed metalation, enabling the synthesis of highly functionalized molecules relevant to the pharmaceutical and materials science industries.

References

Methodological & Application

Application Notes and Protocols for Aromatic Metalation Using TMPMgCl·LiCl

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The regioselective functionalization of aromatic and heteroaromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules. Traditional methods often rely on organolithium reagents, which, despite their high reactivity, exhibit limited functional group tolerance. The use of magnesium-based reagents, specifically TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), offers a powerful alternative. This reagent, often referred to as a "Knochel-Hauser Base," provides a unique combination of high reactivity, excellent functional group tolerance, and often complementary regioselectivity compared to traditional bases.[1] The presence of lithium chloride is crucial as it enhances the solubility and reactivity of the magnesium amide.[1] This protocol provides a detailed guide to the preparation and application of TMPMgCl·LiCl for the metalation of a wide range of aromatic and heteroaromatic substrates.

Key Advantages of TMPMgCl·LiCl:

-

High Functional Group Tolerance: Tolerates sensitive functionalities such as esters, nitriles, and halides.

-

Enhanced Reactivity and Solubility: The LiCl salt effect breaks down oligomeric aggregates, leading to a more active and soluble reagent in THF.

-

Regioselectivity: Enables selective deprotonation of arenes and heteroarenes, which can be influenced by the presence of directing groups or Lewis acid additives.[2][3]

-

Milder Reaction Conditions: Reactions can often be performed at more convenient temperatures (e.g., 0 °C to room temperature) compared to many organolithium reactions.[2][4]

-

Suppression of Side Reactions: Avoids common side reactions like Chichibabin amination observed with other strong bases.[2]

Experimental Protocols

Preparation of TMPMgCl·LiCl Solution (ca. 1.2 M in THF)

This protocol describes the preparation of the TMPMgCl·LiCl reagent from isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) and 2,2,6,6-tetramethylpiperidine (B32323) (TMPH).

Materials:

-

i-PrMgCl·LiCl solution in THF (commercially available or freshly prepared)

-

2,2,6,6-Tetramethylpiperidine (TMPH), distilled before use

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous NH₄Cl solution

-

Iodine (for titration)

-

1,10-Phenanthroline (indicator for titration)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry and inert gas-flushed Schlenk flask equipped with a magnetic stirrer, add i-PrMgCl·LiCl solution (1.0 equiv).

-

Slowly add 2,2,6,6-tetramethylpiperidine (1.05 equiv) to the stirred solution at room temperature.

-

Stir the resulting mixture at room temperature for 24-48 hours. The evolution of propane (B168953) gas should cease.

-

The concentration of the resulting TMPMgCl·LiCl solution should be determined by titration before use. A common method involves titration against a standard solution of benzoic acid in THF using 4-(phenylazo)diphenylamine (B85614) as an indicator. Alternatively, quenching an aliquot with iodine and analyzing by GC can be performed.[4]

Titration Procedure:

-

In a dry flask, dissolve a known amount of iodine in anhydrous THF.

-

Slowly add the prepared TMPMgCl·LiCl solution via syringe until the color of the iodine disappears.

-

The concentration can be calculated based on the stoichiometry of the reaction.

General Protocol for Aromatic Metalation and Electrophilic Quench

This general procedure outlines the deprotonation of an aromatic substrate followed by reaction with an electrophile.

Workflow Diagram:

Caption: General workflow for aromatic metalation using TMPMgCl·LiCl.

Procedure:

-

To a dry and inert gas-flushed Schlenk flask containing the aromatic substrate (1.0 equiv) dissolved in anhydrous THF, add the TMPMgCl·LiCl solution (1.1-1.5 equiv) dropwise at the appropriate temperature (typically between 0 °C and room temperature).[4]

-

Stir the reaction mixture for the specified time (ranging from 15 minutes to several hours) to ensure complete metalation. Reaction progress can be monitored by quenching aliquots with an electrophile (e.g., iodine) and analyzing by GC-MS.

-

Cool the resulting arylmagnesium solution to the desired temperature (often -78 °C to 0 °C) before adding the electrophile (1.2-2.0 equiv) either neat or as a solution in THF.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography.

Quantitative Data Summary

The following tables summarize the scope of the aromatic metalation using TMPMgCl·LiCl with various substrates and electrophiles, including reaction conditions and yields.

Table 1: Metalation of Functionalized Arenes

| Entry | Aromatic Substrate | Electrophile (E) | Product | Conditions (Metalation) | Yield (%) | Reference |

| 1 | Anisole | I₂ | 2-Iodoanisole | 25 °C, 2 h | 92 | |

| 2 | Benzonitrile | PhCHO | 2-(Hydroxy(phenyl)methyl)benzonitrile | 25 °C, 0.5 h | 89 | [2] |

| 3 | Ethyl Benzoate | Allyl-Br | Ethyl 2-allylbenzoate | 25 °C, 1 h | 85 | |

| 4 | 1,3-Dichlorobenzene | I₂ | 1,3-Dichloro-2-iodobenzene | 25 °C, 0.5 h | 95 | [2] |

| 5 | 2-Phenylpyridine | I₂ | 2-(2-Iodophenyl)pyridine | 25 °C, 12 h | 81 | [2] |

Table 2: Metalation of Heteroarenes

| Entry | Heteroaromatic Substrate | Electrophile (E) | Product | Conditions (Metalation) | Yield (%) | Reference |

| 1 | Pyridine | PhCHO | 2-(Hydroxy(phenyl)methyl)pyridine | 25 °C, 12 h | 83 | [2] |

| 2 | Thiophene | I₂ | 2-Iodothiophene | 25 °C, 0.5 h | 96 | [2] |

| 3 | 5-Bromopyrimidine | I₂ | 5-Bromo-4-iodopyrimidine | 25 °C, 0.1 h | 85 | [2] |

| 4 | 2,5-Dichlorothiophene | I₂ | 2,5-Dichloro-3-iodothiophene | -10 °C, 1 h | 89 | [2] |

| 5 | Quinoxaline | PhCHO | 2-(Hydroxy(phenyl)methyl)quinoxaline | 25 °C, 2 h | 87 | [2] |

Regioselectivity Control with Lewis Acids

The regioselectivity of the metalation can be dramatically altered by the addition of a Lewis acid, such as BF₃·OEt₂. The Lewis acid can coordinate to a basic site on the substrate, directing the deprotonation to a different position.[1][3]

Logical Relationship Diagram:

References

Application Notes and Protocols: Regioselective Deprotonation of Heterocycles with TMPMgCl·LiCl

Audience: Researchers, scientists, and drug development professionals.

Introduction

The regioselective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Direct metalation, a powerful strategy for C-H bond activation, allows for the introduction of various functional groups at specific positions on a heterocyclic ring. Among the reagents available for this transformation, the mixed magnesium-lithium amide base, 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl), often referred to as the Knochel-Hauser base, has emerged as a highly effective and versatile tool.

TMPMgCl·LiCl offers several advantages over traditional organolithium bases, including enhanced kinetic basicity, excellent functional group tolerance (e.g., esters, nitriles, ketones), and high solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF).[1] The presence of LiCl is crucial, as it breaks up oligomeric aggregates of the magnesium amide, leading to more reactive monomeric species in solution.[2][3] This unique reactivity profile enables the regioselective deprotonation of a wide array of sensitive and complex heterocyclic systems, often at convenient temperatures.[4]

These application notes provide an overview of the capabilities of TMPMgCl·LiCl in the regioselective deprotonation of various heterocycles, along with detailed experimental protocols for its preparation and use.

Key Advantages of TMPMgCl·LiCl

-

High Regioselectivity: Enables precise deprotonation at specific sites on the heterocyclic ring, often governed by kinetic acidity or directing group effects.[5]

-

Exceptional Functional Group Tolerance: Compatible with a broad range of sensitive functional groups, minimizing the need for protecting group strategies.[1]

-

Enhanced Reactivity: The LiCl additive boosts the kinetic basicity of the reagent, allowing for the deprotonation of weakly acidic C-H bonds.

-

Mild Reaction Conditions: Many deprotonations can be carried out at temperatures ranging from -78 °C to ambient temperature, preserving thermally sensitive substrates.[6]

-

Suppression of Side Reactions: Less prone to side reactions such as Chichibabin-type additions, which can be problematic with organolithium reagents.

-

High Solubility: Readily soluble in THF, facilitating homogeneous reaction mixtures.[4]

Applications in Heterocycle Functionalization

TMPMgCl·LiCl has been successfully employed for the regioselective metalation of a diverse range of heterocycles, including but not limited to pyridines, pyrimidines, quinolines, thiophenes, and pyrazoles. The site of deprotonation is influenced by factors such as the inherent acidity of the C-H bonds, the presence of directing groups, and the use of additives like Lewis acids.

Regioselectivity with Pyridines and Pyrimidines

The deprotonation of substituted pyridines and pyrimidines can be achieved with high regioselectivity. For instance, in some cases, the presence of a Lewis acid such as BF₃·OEt₂ can alter the site of metalation by coordinating to a basic nitrogen atom, thereby increasing the acidity of adjacent protons.[5][7] This allows for a "switchable" regioselectivity, providing access to different constitutional isomers from the same starting material.[7]

Functionalization of Thiophenes

Iterative deprotonation and functionalization sequences using TMPMgCl·LiCl have been demonstrated for the synthesis of fully substituted thiophenes. This highlights the robustness of the reagent and its utility in building molecular complexity on this important heterocyclic core.

Deprotonation of Quinolines

TMPMgCl·LiCl has been shown to be effective for the direct C-H activation of quinolines, a scaffold prevalent in numerous biologically active compounds.[6] The regioselectivity can be controlled to achieve functionalization at various positions of the quinoline (B57606) ring system.

Quantitative Data Summary

The following tables summarize the regioselective deprotonation of various heterocycles with TMPMgCl·LiCl, followed by quenching with an electrophile.

Table 1: Regioselective Deprotonation of Pyridines and Pyrimidines

| Substrate | Position of Deprotonation | Electrophile | Product | Yield (%) | Reference |

| 2-Phenylpyridine | Phenyl ring (ortho) | I₂ | 2-(2-Iodophenyl)pyridine | - | |

| 3-Fluoropyridine | C4 | I-Ar (via Negishi coupling) | 4-Aryl-3-fluoropyridine | - | [5] |

| 3-Fluoropyridine + BF₃·OEt₂ | C2 | I-Ar (via Negishi coupling) | 2-Aryl-3-fluoropyridine | - | [5] |

| 2,4-Dimethoxypyrimidine | C6 | Various | 6-Substituted-2,4-dimethoxypyrimidine | - | [5] |

| 4,6-Dimethoxypyrimidine | C5 | I₂ | 5-Iodo-4,6-dimethoxypyrimidine | - | [5] |

| 2-Chloropyrimidine | - | Various | Functionalized 2-chloropyrimidine | - | [8] |

| 5-Bromopyrimidine | - | Various | Functionalized 5-bromopyrimidine | - | [8] |

Table 2: Regioselective Deprotonation of Other Heterocycles

| Substrate | Position of Deprotonation | Electrophile | Product | Yield (%) | Reference |

| 2,5-Dichlorothiophene | C3 | Various | 3-Substituted-2,5-dichlorothiophene | - | |

| 3-Bromoquinoline | C2 | Br₂ | 2,3-Dibromoquinoline | 65 | [6] |

| Isoquinoline | C1 | Various | 1-Substituted isoquinoline | - | [2] |

| Thiazole | - | Various | Functionalized thiazole | - | [8] |

| Benzothiazole | - | Various | Functionalized benzothiazole | - | [8] |

| Pyrazolo[1,5-a]pyridine | C7 | 4-ClC₆H₄COCl (via Cu-mediation) | 7-Acyl-pyrazolo[1,5-a]pyridine | 70 | [7] |

| Pyrazolo[1,5-a]pyridine + BF₃·OEt₂ | C2 | - | 2-Functionalized pyrazolo[1,5-a]pyridine | - | [7] |

Experimental Protocols

Caution: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organometallic reagents are reactive and should be handled with appropriate care.

Protocol 1: Preparation of TMPMgCl·LiCl (ca. 1.2 M in THF)

This protocol is adapted from a literature procedure.[1]

Materials:

-

i-PrMgCl·LiCl (1.2 M in THF)

-

Anhydrous THF

-

Schlenk flask with a magnetic stir bar

-

Syringes

Procedure:

-

To a dry, argon-flushed Schlenk flask, add i-PrMgCl·LiCl (e.g., 792 mL, 1.2 M, 950 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2,2,6,6-tetramethylpiperidine (e.g., 141.3 g, 1.00 mol) dropwise via syringe over 5-10 minutes while stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the resulting solution for at least 1 hour at room temperature. The solution is now ready for use or can be titrated prior to use.

Protocol 2: General Procedure for Regioselective Deprotonation and Electrophilic Quench

This general procedure is based on several literature examples.[9][10][11]

Materials:

-

Heterocyclic substrate

-

TMPMgCl·LiCl solution in THF

-

Electrophile

-

Anhydrous THF

-

Schlenk flask with a magnetic stir bar

-

Syringes

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

To a dry, argon-flushed Schlenk flask, add the heterocyclic substrate (1.0 equiv).

-

Dissolve the substrate in anhydrous THF.

-

Cool the solution to the desired temperature (e.g., -40 °C, 0 °C, or as specified for the particular substrate).

-

Slowly add the solution of TMPMgCl·LiCl (1.1-1.5 equiv) dropwise via syringe.

-

Stir the reaction mixture at this temperature for the specified time (e.g., 30 min to 2 hours). The completion of the deprotonation can be monitored by quenching an aliquot with a suitable electrophile (e.g., I₂) and analyzing by GC-MS or TLC.

-

Once the deprotonation is complete, add the electrophile (1.2-2.0 equiv) either neat or as a solution in anhydrous THF at the same temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 3: Inverse Addition Procedure for Sensitive Substrates

For particularly sensitive substrates, such as some pyrimidines, an inverse addition protocol may be beneficial.

Procedure:

-

To a dry, argon-flushed Schlenk flask, add the solution of TMPMgCl·LiCl (1.1-1.5 equiv) in THF.

-

Cool the TMPMgCl·LiCl solution to the desired temperature.

-

In a separate flask, dissolve the heterocyclic substrate (1.0 equiv) in anhydrous THF.

-

Slowly add the solution of the heterocyclic substrate dropwise to the cooled TMPMgCl·LiCl solution.

-

Follow steps 5-11 from Protocol 2.

Visualizations

Caption: Experimental workflow for regioselective deprotonation.

Caption: Logic diagram for regioselectivity switching.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Notes and Protocols: Functional Group Tolerance of TMPMgCl·LiCl in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPMgCl·LiCl, often referred to as a "Turbo-Hauser base," is a highly versatile and selective magnesiated amide base used for the deprotonation of a wide range of aromatic and heteroaromatic compounds.[1][2] Its exceptional functional group tolerance, coupled with high reactivity and solubility in common ethereal solvents, makes it a superior alternative to traditional organolithium reagents, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[2][3] The presence of lithium chloride is crucial, as it breaks down oligomeric aggregates of the magnesium amide, leading to increased kinetic activity and solubility.[1][3] This document provides a detailed overview of the functional group tolerance of TMPMgCl·LiCl, along with experimental protocols for its preparation and application.

Key Advantages of TMPMgCl·LiCl

-

High Functional Group Tolerance: Tolerates a broad range of sensitive functional groups that are often incompatible with organolithium reagents.[1][2]

-

Excellent Regioselectivity: Enables the specific deprotonation of arenes and heteroarenes at positions that may be difficult to access with other bases.[1][4]

-

Enhanced Reactivity and Solubility: The LiCl salt effect leads to highly active and soluble monomeric species in solvents like THF.[2][4]

-

Milder Reaction Conditions: Reactions can often be carried out at more convenient temperatures (0 °C to 25 °C) compared to the low temperatures required for many organolithium reactions.[4]

-

Reduced Side Reactions: Minimizes undesired side reactions such as Chichibabin reactions often observed with other strong bases.[1]

Functional Group Tolerance: A Tabulated Summary

TMPMgCl·LiCl exhibits remarkable compatibility with a variety of functional groups. The following tables summarize its tolerance based on reported synthetic applications.

Table 1: Compatible Functional Groups

| Functional Group | Example Substrate(s) | Typical Yield (%) | Reference(s) |

| Esters | Ethyl benzoate, Ethyl nicotinate | 70-95 | [2][4] |

| Nitriles | Benzonitrile, 3-cyanopyridine | 80-95 | [1][4] |

| Halides (Cl, Br, I, F) | 3-chlorobenzoate, 2,5-dichlorothiophene | 85-98 | [1][4] |

| Ethers (e.g., OMe) | Anisole, 4,6-dimethoxypyrimidine | 75-90 | [1][3] |

| Tertiary Amides | N,N-dialkylbenzamides | 80-92 | [5] |

| Boc-protected amines | Boc-aniline | 88-95 | [5][6] |

| Ketones (hindered) | Benzophenone | 80-90 | [5] |

| Sulfones | Phenyl vinyl sulfone | 70-85 | |

| Trifluoromethyl | 4-(trifluoromethyl)anisole | 85-95 | |

| Pivaloyloxy | Pivaloyloxybenzene | 86 | [6] |

Table 2: Potentially Incompatible Functional Groups

While highly tolerant, TMPMgCl·LiCl is a strong base and will react with acidic protons.

| Functional Group | Reason for Incompatibility | Notes |

| Alcohols (-OH) | Acidic proton, will be deprotonated. | Protection of the alcohol group is necessary. |

| Phenols (Ar-OH) | Acidic proton, will be deprotonated. | Protection of the phenol (B47542) group is necessary. |

| Carboxylic Acids (-COOH) | Highly acidic proton, will be rapidly deprotonated. | Protection or use of a derivative is required. |

| Primary & Secondary Amines (-NH₂, -NHR) | Acidic protons, will be deprotonated. | Protection of the amine is necessary. |

| Primary & Secondary Amides (-CONH₂, -CONHR) | Acidic protons, will be deprotonated. | N,N-disubstituted amides are generally compatible. |

| Terminal Alkynes | Acidic C-H bond, will be deprotonated. | Can be used for selective deprotonation if desired. |

| Unprotected Aldehydes | Prone to addition reactions. | Protection of the aldehyde is recommended. |

| Unprotected Ketones (non-hindered) | Prone to addition reactions. | Hindered ketones may be tolerated. |

Experimental Protocols

Protocol 1: Preparation of TMPMgCl·LiCl

This protocol describes the in-situ preparation of TMPMgCl·LiCl from commercially available reagents.

Materials:

-

i-PrMgCl·LiCl (1.2 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

-

Schlenk flask and magnetic stirrer

Procedure:

-

Under a nitrogen or argon atmosphere, charge a flame-dried Schlenk flask with i-PrMgCl·LiCl solution.[2]

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 2,2,6,6-tetramethylpiperidine (1.05 equivalents) dropwise to the stirred solution.[2]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the solution for an additional 1-2 hours at room temperature. The TMPMgCl·LiCl solution is now ready for use. It has been reported that the reagent can be stored at room temperature under an inert atmosphere for several months without significant loss of activity.[2]

Protocol 2: Regioselective Magnesiation of an Aromatic Ester

This protocol provides a general procedure for the deprotonation and subsequent functionalization of an aromatic ester.

Materials:

-

Aromatic ester (e.g., ethyl benzoate)

-

TMPMgCl·LiCl solution (prepared as in Protocol 1)

-

Electrophile (e.g., iodine, benzaldehyde)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., MgSO₄)

Procedure:

-

Dissolve the aromatic ester in anhydrous THF in a flame-dried Schlenk flask under a nitrogen atmosphere.

-

Cool the solution to the desired reaction temperature (typically between -20 °C and 0 °C).

-

Slowly add the TMPMgCl·LiCl solution (1.1 equivalents) to the stirred solution of the ester.

-

Stir the reaction mixture at this temperature for 1-3 hours to ensure complete magnesiation.

-

Cool the mixture to -78 °C and add the electrophile (1.2 equivalents).

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Workflows and Relationships

Diagram 1: General Workflow for TMPMgCl·LiCl Synthesis

Caption: Workflow for the preparation of TMPMgCl·LiCl.

Diagram 2: Experimental Workflow for Aromatic Functionalization

References

- 1. Selective Metalation and Additions [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Buy Tmpmgcl | 215863-85-7 [smolecule.com]

- 5. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Notes and Protocols: TMPMgCl·LiCl for the Synthesis of Functionalized Pyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

The regioselective functionalization of pyridines is a cornerstone of medicinal chemistry and materials science, as the pyridine (B92270) scaffold is a prevalent motif in a vast array of pharmaceuticals and functional materials. Direct C-H activation and subsequent functionalization offer a more efficient and atom-economical alternative to traditional cross-coupling strategies that require pre-functionalized starting materials. TMPMgCl·LiCl, a mixed magnesium-lithium amide base also known as the Knochel-Hauser base, has emerged as a highly effective and versatile reagent for the magnesiation of a wide range of aromatic and heteroaromatic compounds, including pyridines.[1] Its enhanced solubility, kinetic basicity, and remarkable functional group tolerance, even at ambient temperatures, distinguish it from classical lithium amide bases or Grignard reagents, which often suffer from low solubility, side reactions, and the need for cryogenic conditions.[1][2]

These application notes provide a comprehensive overview of the use of TMPMgCl·LiCl for the synthesis of functionalized pyridines, including detailed experimental protocols and a summary of its reactivity and selectivity.

Advantages of TMPMgCl·LiCl

-

High Functional Group Tolerance: Compatible with a wide range of sensitive functional groups such as esters, amides, and cyanides.[3]

-

Enhanced Solubility and Reactivity: The presence of LiCl breaks down oligomeric aggregates of the magnesium amide, leading to a more soluble and kinetically active base.[2]

-

Mild Reaction Conditions: Magnesiation can often be performed at temperatures ranging from -78 °C to room temperature, avoiding the need for cryogenic setups.[4]

-

High Regioselectivity: The regioselectivity of the deprotonation can be precisely controlled, often influenced by the substitution pattern of the pyridine ring and the presence of directing groups.[5]

-

Suppression of Side Reactions: Compared to organolithium reagents, TMPMgCl·LiCl shows a reduced tendency for side reactions like Chichibabin amination.

Control of Regioselectivity with Lewis Acids

A key feature of pyridine magnesiation with TMPMgCl·LiCl is the ability to control the site of deprotonation through the use of a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂).[6][7] In the absence of a Lewis acid, the TMP-base can coordinate to the pyridine nitrogen, directing the magnesiation to the C2 position. Conversely, pre-complexation of the pyridine nitrogen with BF₃·OEt₂ blocks this coordination and activates the pyridine ring towards deprotonation at the C4 or C6 position by increasing the acidity of the ring protons.[6][7] This "frustrated Lewis pair" concept, where the bulky TMP base and the BF₃-complexed pyridine do not form a stable adduct, allows for this tunable regioselectivity.[7]

Data Presentation

Table 1: Regioselective Magnesiation of Substituted Pyridines with TMPMgCl·LiCl

| Entry | Substrate | Position of Magnesiation | Subsequent Reaction | Product | Yield (%) | Reference |

| 1 | 2-Bromopyridine | C3 | Iodolysis | 2-Bromo-3-iodopyridine | 92 | [8] |

| 2 | 2,6-Dichloropyridine | C3 | Iodolysis | 2,6-Dichloro-3-iodopyridine | 85 | [8] |

| 3 | 3-Chloropyridine | C2 | Negishi Coupling | 2-Aryl-3-chloropyridine | 75 | [6] |

| 4 | 3-Chloropyridine + BF₃·OEt₂ | C4 | Acylation | 4-Benzoyl-3-chloropyridine | 78 | [6] |

| 5 | 2-Phenylpyridine | C6' (phenyl ring) | Iodolysis | 2-(2-Iodophenyl)pyridine | 85 | [6] |

| 6 | 2-Phenylpyridine + BF₃·OEt₂ | C6 | Iodolysis | 6-Iodo-2-phenylpyridine | 83 | [6] |

| 7 | 4-(Dimethylamino)pyridine + BF₃·OEt₂ | C2 | Negishi Coupling | 2-Aryl-4-(dimethylamino)pyridine | 81 | [6] |

| 8 | 4-Cyanopyridine + BF₃·OEt₂ | C3 | Bromination | 3-Bromo-4-cyanopyridine | 64 | [6] |

Experimental Protocols

Protocol 1: Preparation of TMPMgCl·LiCl (Knochel-Hauser Base)

This protocol describes the preparation of a stock solution of TMPMgCl·LiCl in THF.

Materials:

-

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.1 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or nitrogen gas for inert atmosphere

-

Schlenk flask and syringe techniques

Procedure:

-

Under an inert atmosphere, add 2,2,6,6-tetramethylpiperidine (1.05 equivalents) to a solution of i-PrMgCl·LiCl (1.00 equivalent) in anhydrous THF at room temperature.

-

Stir the resulting solution at room temperature for 1 hour. The formation of the TMPMgCl·LiCl is typically accompanied by the evolution of propane (B168953) gas.

-

The concentration of the resulting TMPMgCl·LiCl solution can be determined by titration of the magnesium cation with a standard solution of EDTA using Eriochrome Black T as an indicator.

-

The prepared reagent is a clear, colorless to slightly yellow solution and can be stored under an inert atmosphere at room temperature for several months.[9]

Protocol 2: General Procedure for the Magnesiation of a Pyridine Derivative and Subsequent Electrophilic Quench

This protocol provides a general method for the C-H activation of a pyridine and subsequent reaction with an electrophile.

Materials:

-

Pyridine substrate

-

TMPMgCl·LiCl solution in THF (prepared as in Protocol 1)

-

Electrophile (e.g., I₂, Br₂, PhCHO, etc.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Argon or nitrogen gas for inert atmosphere

-

Schlenk flask and syringe techniques

Procedure:

-

Dissolve the pyridine substrate (1.0 equivalent) in anhydrous THF in a Schlenk flask under an inert atmosphere.

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Slowly add the TMPMgCl·LiCl solution (1.1-1.5 equivalents) dropwise to the pyridine solution.

-

Stir the reaction mixture at the same temperature for the specified time (typically 1-4 hours) to ensure complete magnesiation.

-

Add the electrophile (1.2-2.0 equivalents) to the reaction mixture and allow it to react, gradually warming to room temperature if necessary.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired functionalized pyridine.

Protocol 3: BF₃·OEt₂-Mediated Magnesiation for Altered Regioselectivity

This protocol details the procedure for altering the regioselectivity of magnesiation using BF₃·OEt₂.

Materials:

-

Pyridine substrate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

TMPMgCl·LiCl solution in THF

-

Electrophile

-

Anhydrous tetrahydrofuran (THF)

-

Standard work-up reagents (as in Protocol 2)

Procedure:

-

Dissolve the pyridine substrate (1.0 equivalent) in anhydrous THF in a Schlenk flask under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -40 °C to -78 °C).

-

Add BF₃·OEt₂ (1.1 equivalents) dropwise to the solution and stir for 15-30 minutes to allow for complex formation.

-

To this mixture, slowly add the TMPMgCl·LiCl solution (1.1-1.5 equivalents).

-

Stir the reaction for the required time at the same temperature.

-

Proceed with the addition of the electrophile and subsequent work-up as described in Protocol 2.

Visualizations

Diagram 1: General Workflow for Pyridine Functionalization using TMPMgCl·LiCl

Caption: Workflow for pyridine functionalization.

Diagram 2: Control of Regioselectivity in Pyridine Magnesiation

Caption: Control of magnesiation regioselectivity.

References

- 1. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Application Notes and Protocols for Directed ortho-Metalation with TMPMgCl·LiCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The use of TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), often referred to as a Knochel-Hauser base, has emerged as a highly effective method within this field. This reagent offers significant advantages over traditional organolithium bases, including exceptional functional group tolerance, high kinetic activity, and enhanced solubility in common ethereal solvents like tetrahydrofuran (B95107) (THF).[1][2] The presence of lithium chloride is crucial, as it breaks down oligomeric aggregates of the magnesium amide, leading to more reactive monomeric species.[1] This allows for the efficient deprotonation of a wide range of substrates, including those bearing sensitive functionalities such as esters, nitriles, and halides, at convenient temperatures.[1][2][3] These attributes make TMPMgCl·LiCl an invaluable tool in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries.[3]

Key Advantages of TMPMgCl·LiCl in Directed ortho-Metalation

-

High Functional Group Tolerance: Tolerates a wide array of sensitive functional groups that are incompatible with organolithium reagents.[1][2]

-

Excellent Regioselectivity: The bulky 2,2,6,6-tetramethylpiperidyl (TMP) group directs metalation to the sterically accessible ortho-position of a directing metalation group (DMG).

-

Enhanced Reactivity and Solubility: The LiCl salt additive ensures high kinetic basicity and solubility of the magnesium amide in THF.[4]

-

Milder Reaction Conditions: Reactions can often be performed at more accessible temperatures (e.g., 0 °C to room temperature) compared to the cryogenic conditions typically required for organolithium chemistry.[5]

-

Suppression of Side Reactions: Avoids common side reactions associated with organolithiums, such as Chichibabin additions to N-heterocycles.[1]

Applications in Synthesis